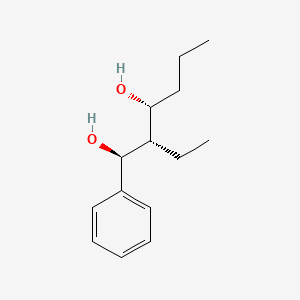
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol is a chiral organic compound with a unique structure that includes both an ethyl group and a phenyl group attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process may include steps such as hydrogenation or the use of chiral auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the diol to produce different alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol exerts its effects involves its interaction with various molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing biological pathways. For example, it may induce higher levels of pigmentation and synthesis of nitric oxide (NO) in certain cell types .
類似化合物との比較
Similar Compounds
(1S,2S,3R,5S)-(+)-2,3-pinanediol: Another chiral diol with similar stereochemistry but different functional groups.
(1S,2S,3R,6R,7R)-Epoxy-himachal-7-ol: A compound with multiple chiral centers and different applications.
Uniqueness
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol is unique due to its specific combination of an ethyl group and a phenyl group on a hexane backbone, along with its distinct stereochemistry. This makes it particularly valuable in asymmetric synthesis and chiral studies.
特性
CAS番号 |
918799-01-6 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol |
InChI |
InChI=1S/C14H22O2/c1-3-8-13(15)12(4-2)14(16)11-9-6-5-7-10-11/h5-7,9-10,12-16H,3-4,8H2,1-2H3/t12-,13+,14+/m0/s1 |
InChIキー |
SJVAIOILGZLMEU-BFHYXJOUSA-N |
異性体SMILES |
CCC[C@H]([C@H](CC)[C@@H](C1=CC=CC=C1)O)O |
正規SMILES |
CCCC(C(CC)C(C1=CC=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


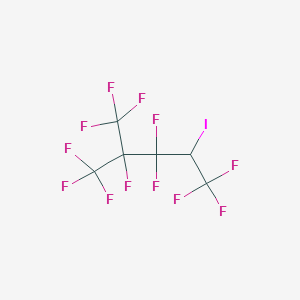
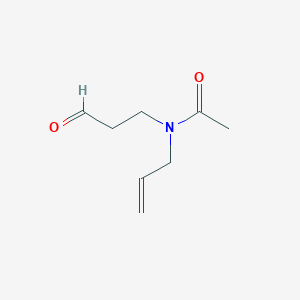
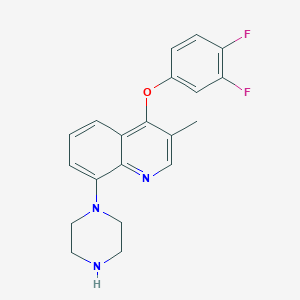
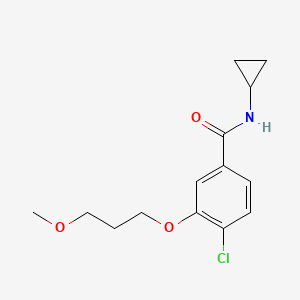
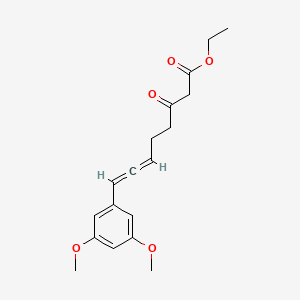
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
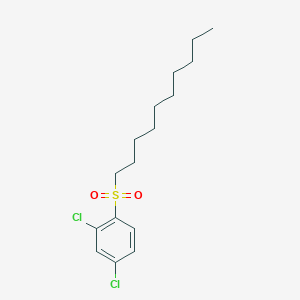
![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
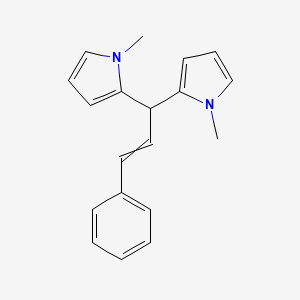
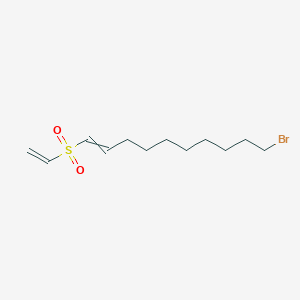
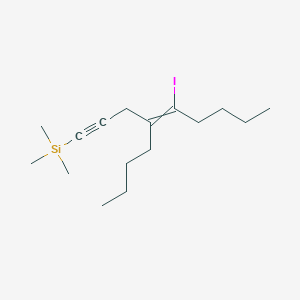
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
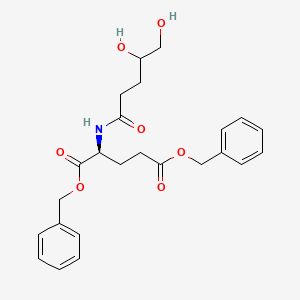
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
